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Compound of Interest

Compound Name: Benzyl-PEG2-CHZ2-Boc

Cat. No.: B606031

An In-depth Technical Guide to Benzyl-PEG2-
CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG2-CH2-Boc, a bifunctional linker
commonly utilized in the fields of bioconjugation, pharmaceutical sciences, and particularly in
the development of Proteolysis Targeting Chimeras (PROTACS).

Molecular Profile

Benzyl-PEG2-CH2-Boc, systematically named N-tert-butoxycarbonyl-2-(2-
(benzyloxy)ethoxy)ethanamine, is a versatile synthetic building block. It features a benzyl-
protected hydroxyl group at one terminus and a Boc-protected amine at the other, connected
by a short, hydrophilic diethylene glycol (PEG2) spacer. The benzyl group offers robust
protection that can be removed under specific hydrogenolysis conditions, while the Boc group
Is easily cleaved under acidic conditions to reveal a primary amine. This differential protection
scheme allows for sequential and controlled conjugation to two different molecular entities.

Its primary application is as a PEG-based PROTAC linker, where it connects a ligand for an E3
ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the
protein of interest.[1] The PEG spacer enhances the aqueous solubility and optimizes the
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spatial orientation between the two ligands, which is critical for the formation of a productive
ternary complex and subsequent protein degradation.

Molecular Structure

The chemical structure of Benzyl-PEG2-CH2-Boc is depicted below:
Systematic Name: N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine

SMILES: C1=CC=C(C=C1)COCCOCCN(C(=0)OC(C)(C)C)
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> Figure 1: Molecular Structure of
Benzyl-PEG2-CH2-Boc.

Physicochemical Properties

A summary of the key quantitative data for Benzyl-PEG2-CH2-Boc is provided in the table
below. This data is essential for experimental design, including reaction stoichiometry, solubility,
and storage considerations.
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Property Value Reference
Molecular Formula C17H2605 [1]
Molecular Weight 310.39 g/mol [1]

CAS Number 1643957-26-9 [1]
Appearance Colorless to light yellow liquid [1]

Purity Typically =95%

N Soluble in DMSO (=50
Solubility [1]
mg/mL), DCM, DMF

Pure form: -20°C forup to 3
Storage Conditions years. In solvent: -80°C for up [1]

to 6 months.

Experimental Protocols & Workflow

The utility of Benzyl-PEG2-CH2-Boc lies in its ability to be sequentially deprotected and
conjugated. A typical workflow involves the removal of the Boc protecting group to expose the
primary amine, followed by conjugation of this amine to a molecule of interest, often one
bearing a carboxylic acid.

Boc-Deprotection Protocol (Amine Unmasking)

This protocol describes the standard procedure for the acid-catalyzed removal of the tert-
butoxycarbonyl (Boc) protecting group to yield the free primary amine as its corresponding salt
(e.g., TFA salt).

Materials:
e Benzyl-PEG2-CH2-Boc
e Dichloromethane (DCM), anhydrous

» Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (optional, as a scavenger)
Toluene (optional, for azeotropic removal of TFA)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM to a concentration of 0.1—
0.2 M in a round-bottom flask.

Cool the solution to 0°C using an ice bath.

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate
is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed
(typically 1-2 hours).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the
bulk of the DCM and excess TFA.

(Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced
pressure. Repeat this co-evaporation step two more times. The resulting TFA salt of the
deprotected amine can often be used directly in the next step.

For neutralization to the free amine, dissolve the residue in an organic solvent (e.g., DCM or
Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Separate
the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the
free amine linker.
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Amide Coupling Protocol (Conjugation)

This protocol details the conjugation of the newly exposed primary amine to a carboxylic acid-
containing molecule (e.g., a PROTAC warhead or an E3 ligase ligand) using EDC/NHS
chemistry to form a stable amide bond.

Materials:

Deprotected Benzyl-PEG2-amine linker

o Carboxylic acid-containing molecule (Molecule-COOH)
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e N-hydroxysuccinimide (NHS) or sulfo-NHS

e Anhydrous solvent (e.g., DMF or DCM)

 Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

e Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

o Dissolve the carboxylic acid-containing molecule (1 equivalent) in the appropriate anhydrous
solvent or Activation Buffer.

e Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution. Allow the
activation reaction to proceed for 15-30 minutes at room temperature. This step forms a
semi-stable NHS ester.

o Dissolve the deprotected Benzyl-PEG2-amine linker (1-1.5 equivalents) in the Coupling
Buffer or the reaction solvent.

o Add the amine solution to the activated carboxylic acid solution.

 Allow the reaction to stir for 2 hours at room temperature or overnight at 4°C.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the desired
conjugate.

» Upon completion, the reaction mixture can be quenched (e.g., with hydroxylamine) and the
final product purified using standard chromatographic techniques, such as flash column
chromatography or preparative HPLC.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of Benzyl-PEG2-CH2-
Boc in a typical bioconjugation synthesis, from the starting material to the final conjugated

product.

Benzyl-PEG2-CH2-Boc Step 1
(Starting Material)

Benzyl-PEG2-CH2-NH2
(Deprotected Intermediate) Step 2

Reagents:
TFA, DCM T mm Amide Coupling

Reagents:
Molecule-COOH,
EDC, NHS

Boc Deprotection

Final Conjugate:
Benzyl-PEG2-CH2-NHCO-Molecule

Click to download full resolution via product page

Caption: Synthetic workflow for Boc-deprotection and subsequent amide coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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